1-Amino-1-(5-chloro-2-methoxyphenyl)acetone
Description
Chemical Identity and Nomenclature of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone
The systematic IUPAC name for this compound is 1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-one , reflecting its propan-2-one backbone substituted with an amino group and a 5-chloro-2-methoxyphenyl ring at the first carbon. Its molecular formula, C$${10}$$H$${12}$$ClNO$$_{2}$$ , corresponds to a molecular weight of 213.66 g/mol , calculated as follows:
$$
\text{Molecular Weight} = (12 \times 10) + (1 \times 12) + 35.45 + 14 + (16 \times 2) = 213.66 \, \text{g/mol}.
$$
The compound’s structure features a central ketone group flanked by a primary amine and a chloro-methoxy-substituted aromatic ring, creating a stereoelectronic profile conducive to nucleophilic and electrophilic reactions. Key identifiers include:
| Property | Value |
|---|---|
| IUPAC Name | 1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-one |
| Molecular Formula | C$${10}$$H$${12}$$ClNO$$_{2}$$ |
| CAS Registry Number | Not publicly disclosed |
| SMILES Notation | COC1=C(C=CC(=C1)Cl)C(N)(C)C(=O)C |
Synonyms such as 1-(5-chloro-2-methoxyphenyl)-1-aminopropan-2-one and AK Scientific 0518EF are used in commercial and research contexts.
Historical Context and Discovery in Academic Literature
The synthesis of aminoketones dates to mid-20th-century efforts to develop psychopharmacological agents, with patents like US3254124A (filed in 1995) detailing methods for producing structurally analogous compounds via bromoketone intermediates and nucleophilic substitution. While 1-amino-1-(5-chloro-2-methoxyphenyl)acetone itself lacks a well-documented discovery timeline, its emergence as a research chemical aligns with the broader exploration of substituted acetones in the 1980s–2000s, driven by their utility in heterocyclic synthesis. Early publications focused on aminoketones as precursors to tricyclic antidepressants and anticonvulsants, though this specific derivative gained prominence more recently through its inclusion in specialty chemical catalogs like AK Scientific’s.
Academic Significance and Research Motivations
This compound’s academic value stems from three interrelated factors:
- Synthetic Versatility : The juxtaposition of amine, ketone, and aryl groups enables diverse reactivity, facilitating its use in Mannich reactions, reductive aminations, and cyclocondensations to form pyrroles or indoles.
- Pharmaceutical Potential : As a structural analog of psychoactive aminoketones (e.g., bupropion), it serves as a lead compound for developing central nervous system (CNS) agents, though its specific bioactivity remains under investigation.
- Material Science Applications : Its rigid aromatic core and polar functional groups make it a candidate for designing liquid crystals or metal-organic frameworks (MOFs).
Ongoing studies prioritize elucidating its reaction kinetics, catalytic applications, and role in asymmetric synthesis, underscoring its interdisciplinary relevance.
Properties
Molecular Formula |
C10H12ClNO2 |
|---|---|
Molecular Weight |
213.66 g/mol |
IUPAC Name |
1-amino-1-(5-chloro-2-methoxyphenyl)propan-2-one |
InChI |
InChI=1S/C10H12ClNO2/c1-6(13)10(12)8-5-7(11)3-4-9(8)14-2/h3-5,10H,12H2,1-2H3 |
InChI Key |
KWVXLTJYAKLWOX-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(C1=C(C=CC(=C1)Cl)OC)N |
Origin of Product |
United States |
Preparation Methods
Starting Materials and Key Reactions
- Starting Aromatic Precursors: The synthesis often begins with 5-chloro-2-methoxybenzaldehyde or related substituted benzaldehydes.
- Condensation Reaction: The aromatic aldehyde is reacted with acetone or α-halogenated acetone derivatives to form an intermediate aryl-substituted α,β-unsaturated ketone or α-halogenated ketone.
- Amination Step: Introduction of the amino group is achieved by reductive amination or nucleophilic substitution using ammonia or amine sources.
- Reduction: Nitro groups, if present in intermediates, are reduced to amino groups using reducing agents such as iron powder in acidic media or catalytic hydrogenation.
Catalytic Oxidation and Alternative Routes
- Catalytic oxidation methods have been employed for related compounds, such as p-methoxyphenylacetone, using natural oils (e.g., fennel oil) catalyzed by Schiff base-metal complexes (copper or nickel) with hydrogen peroxide as oxidant in solvents like ethanol or 1,4-dioxane. This method achieves moderate conversion and selectivity under controlled temperature and time conditions.
- Although this method is reported for p-methoxyphenylacetone, similar oxidative strategies could be adapted for chloro-substituted analogs with appropriate catalyst and reaction condition optimization.
Representative Reaction Conditions
| Step | Reagents/Conditions | Purpose | Notes |
|---|---|---|---|
| 1. Condensation | 5-chloro-2-methoxybenzaldehyde + acetone derivative | Formation of α-substituted ketone intermediate | Controlled temperature (55-80°C), solvent THF or ethanol |
| 2. Halogenation (if applicable) | Bromine or iodine reagents | α-Bromination or iodination of ketone | Dropwise addition at 0°C to avoid side reactions |
| 3. Amination | Ammonia or amine source, reductive agents (Fe/HCl, catalytic hydrogenation) | Conversion of halogenated intermediate or nitro group to amino group | Reaction time 6-24 hours; pH control critical |
| 4. Purification | Chromatography or crystallization | Isolation of pure 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone | Yield optimization by solvent selection |
Research Findings and Optimization
- The yield and selectivity of the amino ketone synthesis depend heavily on reaction parameters such as temperature, solvent, catalyst type, and reaction time.
- Use of Schiff base-metal complexes as catalysts in oxidation steps can improve selectivity and conversion rates for related phenylacetone derivatives.
- Reductive amination using iron powder activated by acid treatment provides an effective and economical route to convert nitro intermediates to amino derivatives with high purity.
- Alternative synthetic routes involving α-bromination followed by nucleophilic substitution with thiourea or hydrazine derivatives have been reported for related compounds, indicating potential for structural analog synthesis.
Comparative Data Table of Preparation Methods
| Method | Starting Material | Key Reagents | Conditions | Yield (%) | Advantages | Disadvantages |
|---|---|---|---|---|---|---|
| Condensation + Reduction | 5-chloro-2-methoxybenzaldehyde + acetone | Fe powder/HCl or catalytic hydrogenation | 55-80°C, 6-24 h | 60-80 (typical for analogs) | Simple reagents, cost-effective | Requires careful pH and temperature control |
| Catalytic Oxidation | Natural fennel oil (for p-methoxyphenylacetone analog) | Schiff base-Cu(II), H2O2 | 70-80°C, 6.5-24 h | 31-36 (selectivity) | Green oxidant, mild conditions | Moderate yield, catalyst preparation needed |
| α-Bromination + Amination | α-halogenated ketone intermediates | Bromine, ammonia or thiourea | 0°C to reflux, overnight | 65-79 (reported for related bithiazoles) | High selectivity, versatile | Multi-step, sensitive to reaction conditions |
The preparation of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is predominantly achieved through condensation of substituted aromatic aldehydes with acetone derivatives, followed by introduction of the amino group via reduction or nucleophilic substitution. Catalytic oxidation methods and halogenation-then-amination routes offer alternative synthetic strategies depending on available starting materials and desired yield or purity. Optimization of reaction parameters is critical for maximizing yield and selectivity.
This compound's synthesis is well-documented in the context of related amino ketones, with ongoing research focused on improving catalytic systems and reaction efficiencies to facilitate its use as a versatile intermediate in medicinal chemistry and organic synthesis.
Chemical Reactions Analysis
Condensation Reactions
This compound readily undergoes condensation with aldehydes or ketones to form imines or enamines. The amino group (-NH₂) acts as a nucleophile, attacking carbonyl carbons under mild acidic or neutral conditions.
Example reaction :
Typical solvents include ethanol or methanol, with yields dependent on steric and electronic effects of the aldehyde.
Oxidation
The ketone group undergoes oxidation to form carboxylic acids or α-keto acids using strong oxidizing agents like KMnO₄.
Conditions :
-
Oxidizer: KMnO₄ in acidic medium
-
Temperature: 60–80°C
-
Product: 5-Chloro-2-methoxyphenylglyoxylic acid
Reduction
The ketone is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
Example :
Yields exceed 80% in ethanol at 25°C.
Nucleophilic Substitution
The amino group participates in nucleophilic substitution with alkyl halides or acyl chlorides:
| Reaction Type | Reagent | Product | Conditions | Yield |
|---|---|---|---|---|
| Alkylation | CH₃I | N-Methyl derivative | K₂CO₃, DMF, 50°C | 65–75% |
| Acylation | AcCl | N-Acetyl derivative | Pyridine, 0°C | 85% |
Electrophilic Aromatic Substitution (EAS)
The aromatic ring undergoes directed substitution due to electron-donating methoxy (-OCH₃) and electron-withdrawing chloro (-Cl) groups.
Nitration :
-
Reagent: HNO₃/H₂SO₄
-
Position: Para to methoxy group
-
Product: 1-Amino-1-(5-chloro-2-methoxy-4-nitrophenyl)acetone
Halogenation :
-
Bromination (Br₂/FeBr₃) occurs at the ortho position relative to -Cl.
Complexation and Hydrogen Bonding
The amino group forms hydrogen bonds with biological targets (e.g., enzymes), while the methoxy group enhances lipophilicity . This interaction is critical in medicinal chemistry applications, such as enzyme inhibition.
Stability and Side Reactions
-
Hydrolysis : The ketone resists hydrolysis under neutral conditions but degrades in strong acids/bases.
-
Thermal Decomposition : Decomposes above 200°C, releasing CO and chlorinated byproducts .
Mechanistic Insights
-
Condensation : Protonation of the carbonyl oxygen enhances electrophilicity, facilitating nucleophilic attack by -NH₂.
-
EAS : Methoxy directs incoming electrophiles to para/ortho positions, while chloro deactivates the ring.
This compound’s multifunctional design enables its use in synthesizing pharmaceuticals, agrochemicals, and asymmetric catalysts . Further studies are needed to explore its catalytic applications and toxicity profiles.
Scientific Research Applications
Medicinal Chemistry
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone has been studied for its potential as a pharmaceutical intermediate. Its structure allows for modifications that can lead to the development of new drugs targeting various diseases.
Key Areas of Research :
- Anticancer Activity : Preliminary studies indicate that this compound may exhibit anticancer properties by interacting with specific cellular pathways, potentially inhibiting tumor growth .
- Antimicrobial Properties : Research has shown that derivatives of this compound can possess antimicrobial activities, making it a candidate for developing new antibiotics .
Organic Synthesis
In organic chemistry, 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone serves as a valuable building block for synthesizing more complex molecules. Its functional groups enable chemists to create derivatives that can be tailored for specific applications.
Applications in Synthesis :
- Synthesis of Chiral Compounds : The compound can be utilized in asymmetric synthesis, contributing to the production of chiral drugs which are essential in the pharmaceutical industry .
- Formation of Heterocycles : It can participate in reactions that yield heterocyclic compounds, which are prevalent in many biologically active molecules.
Industrial Applications
The compound also finds applications in the production of fine chemicals and specialty materials. Its unique chemical properties make it suitable for various industrial processes.
Case Study 1: Anticancer Activity
A study investigated the effects of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone on cancer cell lines. Results showed a significant reduction in cell viability at certain concentrations, suggesting its potential as an anticancer agent. The mechanism was linked to apoptosis induction through mitochondrial pathways .
Case Study 2: Antimicrobial Efficacy
Research conducted on the antimicrobial properties of derivatives of this compound demonstrated effectiveness against several bacterial strains. The study highlighted its potential as a lead compound for antibiotic development, particularly against resistant strains .
Mechanism of Action
The mechanism of action of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological macromolecules, while the aromatic ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
The compound’s structural and functional similarities to other substituted acetophenones and amino-ketones are analyzed below. Key comparisons are based on substituent positions, similarity scores, and functional group arrangements derived from CAS data and molecular analyses .
Structural Analogues and Substituent Positioning
Table 1: Structural Comparison of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone with Analogues
| CAS No. | Compound Name | Substituent Positions (Phenyl Ring) | Key Functional Groups | Similarity Score |
|---|---|---|---|---|
| Target Compound | 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone | 5-Cl, 2-OCH₃ | α-Aminoacetone | - |
| 1685-19-4 | 1-(2-Amino-5-chlorophenyl)ethanone | 2-NH₂, 5-Cl | Acetophenone | 0.96 |
| 79406-57-8 | 1-(3-Amino-4-chlorophenyl)ethan-1-one | 3-NH₂, 4-Cl | Acetophenone | 0.86 |
| 784-38-3 | (2-Amino-5-chlorophenyl)(2-fluorophenyl)methanone | 2-NH₂, 5-Cl (Ar₁); 2-F (Ar₂) | Diarylketone | 0.81 |
| 37148-48-4 | 4'-Amino-3',5'-dichloroacetophenone | 4-NH₂, 3-Cl, 5-Cl | Acetophenone | 0.80 |
Key Observations:
Positional Isomerism: The target compound’s 5-chloro-2-methoxy substitution pattern on the phenyl ring contrasts with analogues like 1-(2-Amino-5-chlorophenyl)ethanone (CAS 1685-19-4), where the amino group resides on the aromatic ring rather than the acetone backbone.
Functional Group Variations: Compounds such as 4'-Amino-3',5'-dichloroacetophenone (CAS 37148-48-4) exhibit multiple halogen substitutions but lack the methoxy group, reducing steric hindrance compared to the target compound .
Diarylketone vs. Monoaromatic Systems: The diarylketone 784-38-3 introduces a second fluorinated phenyl ring, enhancing lipophilicity but reducing similarity to the monoaromatic target compound .
Electronic and Steric Effects
- Electron-Withdrawing vs. Electron-Donating Groups: The 5-chloro (electron-withdrawing) and 2-methoxy (electron-donating) groups on the target compound’s phenyl ring create a polarized electronic environment. This contrasts with 1-(3-Amino-4-chlorophenyl)ethan-1-one (CAS 79406-57-8), where the adjacent Cl and NH₂ groups may induce intramolecular charge transfer .
- Analogues like 1685-19-4 lack this feature, favoring planar molecular geometries .
Biological Activity
1-Amino-1-(5-chloro-2-methoxyphenyl)acetone, a compound with the molecular formula CHClNO, has garnered attention in pharmacological research due to its diverse biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies.
| Property | Value |
|---|---|
| Molecular Formula | CHClNO |
| Molecular Weight | 215.66 g/mol |
| IUPAC Name | 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone |
| CAS Number | 116859648 |
The biological activity of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone is primarily attributed to its interaction with various biochemical pathways:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes that are crucial in metabolic pathways, including those involved in neurotransmitter synthesis and degradation.
- Receptor Modulation : It interacts with neurotransmitter receptors, potentially influencing synaptic transmission and neuronal excitability.
Antimicrobial Activity
Research indicates that 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including:
- Staphylococcus aureus
- Escherichia coli
The Minimum Inhibitory Concentration (MIC) values for these bacteria are reported as follows:
| Bacterial Strain | MIC (mg/mL) |
|---|---|
| Staphylococcus aureus | 0.015 |
| Escherichia coli | 0.025 |
Anticancer Activity
The compound has also been evaluated for its anticancer potential. In a study involving MCF-7 breast cancer cells, it exhibited notable antiproliferative effects with an IC value of approximately 20 µM. This suggests that the compound may induce apoptosis in cancer cells through mechanisms such as:
- Cell Cycle Arrest : Flow cytometry results indicated that treated cells were arrested in the G2/M phase, leading to increased apoptosis.
- Tubulin Destabilization : Similar to other known antitumor agents, it appears to disrupt microtubule dynamics.
Study 1: Antimicrobial Efficacy
A recent study assessed the antimicrobial efficacy of various derivatives of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone against a panel of pathogens. The results confirmed its broad-spectrum activity, particularly against Gram-positive bacteria.
Study 2: Anticancer Properties
In another investigation, the compound was tested on multiple cancer cell lines, including breast and colon cancer models. The findings highlighted its potential as a lead compound for developing novel anticancer therapies due to its ability to inhibit tumor growth effectively.
Q & A
Q. What synthetic methodologies are most effective for preparing 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone, and how can reaction conditions be optimized?
Methodological Answer:
- Key Routes : Likely synthetic pathways involve condensation of 5-chloro-2-methoxybenzaldehyde with nitroethane followed by catalytic hydrogenation to reduce the nitro group to an amine . Alternatively, Strecker synthesis or reductive amination of a ketone precursor may be viable (based on analogous aminoacetophenone syntheses) .
- Optimization Factors :
- Catalyst Selection : Use Pd/C or Raney Ni for hydrogenation; monitor pH to avoid over-reduction.
- Solvent Systems : Polar aprotic solvents (e.g., DMF, acetonitrile) enhance reaction homogeneity.
- Temperature Control : Maintain 60–80°C during condensation to prevent side reactions.
- Yield Improvement : Employ column chromatography (silica gel, ethyl acetate/hexane) for purification, with yields typically 50–70% .
Q. Which analytical techniques are critical for confirming the structural identity of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone?
Methodological Answer:
- NMR Spectroscopy :
- Mass Spectrometry : ESI-MS should show [M+H]+ at m/z 228.06 (calculated for C10H11ClNO2).
- X-ray Crystallography : For absolute configuration determination, single-crystal analysis is recommended (as demonstrated for structurally related nickel complexes) .
Advanced Research Questions
Q. How does the stereochemistry of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone influence its reactivity in asymmetric synthesis?
Methodological Answer:
- Chiral Center Impact : The amino-acetone moiety creates a stereogenic center, affecting nucleophilic addition (e.g., Grignard reactions). Enantioselectivity can be probed using chiral HPLC (Chiralpak AD-H column) or circular dichroism .
- Kinetic Resolution : Employ chiral auxiliaries (e.g., Evans’ oxazolidinones) to isolate enantiomers. Monitor diastereomeric excess via 1H NMR splitting patterns .
- Computational Modeling : Density Functional Theory (DFT) calculations (B3LYP/6-31G*) predict transition-state energies for stereochemical outcomes .
Q. What strategies resolve contradictions in reported spectral data for derivatives of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone?
Methodological Answer:
Q. How can computational tools predict the metabolic stability of 1-Amino-1-(5-chloro-2-methoxyphenyl)acetone in biological systems?
Methodological Answer:
- In Silico Models :
- Experimental Validation : Pair computational results with in vitro microsomal assays (human liver microsomes, NADPH regeneration system) .
Data Gaps and Research Challenges
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
